1-[4-(5-Methyl-2-furyl)phenyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(5-Methyl-2-furyl)phenyl]ethanone is an organic compound with a unique structure that combines a furan ring and a phenyl group
Preparation Methods
The synthesis of 1-[4-(5-Methyl-2-furyl)phenyl]ethanone typically involves the reaction of 5-methyl-2-furylboronic acid with 4-bromoacetophenone under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques like column chromatography .
Chemical Reactions Analysis
1-[4-(5-Methyl-2-furyl)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Scientific Research Applications
1-[4-(5-Methyl-2-furyl)phenyl]ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(5-Methyl-2-furyl)phenyl]ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
1-[4-(5-Methyl-2-furyl)phenyl]ethanone can be compared to other similar compounds, such as:
1-(2-Furanyl)ethanone: This compound has a similar furan ring but lacks the phenyl group, resulting in different chemical and biological properties.
1-(2,4,5-Trimethylphenyl)ethanone: This compound has a similar phenyl group but with different substituents, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its combined furan and phenyl structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H12O2 |
---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
1-[4-(5-methylfuran-2-yl)phenyl]ethanone |
InChI |
InChI=1S/C13H12O2/c1-9-3-8-13(15-9)12-6-4-11(5-7-12)10(2)14/h3-8H,1-2H3 |
InChI Key |
FXOZOMXGMIKOFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2=CC=C(C=C2)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.